molecular formula C18H28N2O2 B12887477 (4S,4'S)-2,2'-Dicyclohexyl-4,4',5,5'-tetrahydro-4,4'-bioxazole

(4S,4'S)-2,2'-Dicyclohexyl-4,4',5,5'-tetrahydro-4,4'-bioxazole

Cat. No.: B12887477
M. Wt: 304.4 g/mol
InChI Key: NFSGJBRKEFVCAC-HZPDHXFCSA-N
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Description

(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a chemical compound known for its unique structural properties. This compound is characterized by the presence of two oxazole rings, each fused with a cyclohexane ring. The stereochemistry of the compound is defined by the (4S,4’S) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable diacid chloride, followed by cyclization to form the oxazole rings. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole rings into more saturated heterocycles.

    Substitution: The compound can participate in substitution reactions where functional groups on the cyclohexane rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated heterocyclic compounds.

Scientific Research Applications

(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
  • (4S,4’S)-2,2’-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Uniqueness

(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole is unique due to its specific stereochemistry and the presence of cyclohexane rings, which impart distinct physical and chemical properties. These features differentiate it from other similar compounds and contribute to its specific applications and reactivity.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

(4S)-2-cyclohexyl-4-[(4S)-2-cyclohexyl-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H28N2O2/c1-3-7-13(8-4-1)17-19-15(11-21-17)16-12-22-18(20-16)14-9-5-2-6-10-14/h13-16H,1-12H2/t15-,16-/m1/s1

InChI Key

NFSGJBRKEFVCAC-HZPDHXFCSA-N

Isomeric SMILES

C1CCC(CC1)C2=N[C@H](CO2)[C@H]3COC(=N3)C4CCCCC4

Canonical SMILES

C1CCC(CC1)C2=NC(CO2)C3COC(=N3)C4CCCCC4

Origin of Product

United States

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